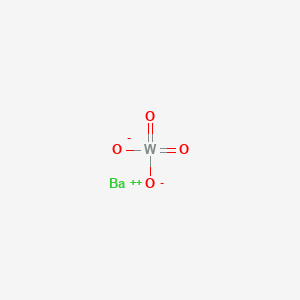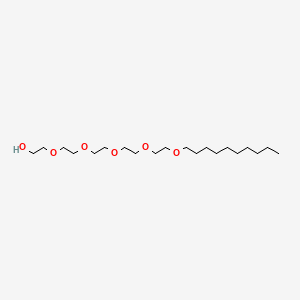
cis-3,3,5-Trimethylcyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3,3,5-Trimethylcyclohexyl acetate, also known as isobornyl acetate, is a colorless liquid with a pleasant fruity and floral aroma. It is commonly used in the fragrance and flavor industry due to its appealing scent. The compound has a molecular formula of C11H20O2 and a molecular weight of 184.275 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
cis-3,3,5-Trimethylcyclohexyl acetate can be synthesized through the esterification of [(1R,5R)-3,3,5-trimethylcyclohexanol] with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
cis-3,3,5-Trimethylcyclohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to [(1R,5R)-3,3,5-trimethylcyclohexanol] and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form [(1R,5R)-3,3,5-trimethylcyclohexanone] using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield [(1R,5R)-3,3,5-trimethylcyclohexanol] using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products Formed
Hydrolysis: [(1R,5R)-3,3,5-trimethylcyclohexanol] and acetic acid.
Oxidation: [(1R,5R)-3,3,5-trimethylcyclohexanone].
Reduction: [(1R,5R)-3,3,5-trimethylcyclohexanol]
Applications De Recherche Scientifique
cis-3,3,5-Trimethylcyclohexyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industry, as well as in the production of cosmetics and personal care products
Mécanisme D'action
The mechanism of action of cis-3,3,5-Trimethylcyclohexyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. Additionally, its potential antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
cis-3,3,5-Trimethylcyclohexyl acetate can be compared with other similar compounds, such as:
[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate: A stereoisomer with similar properties but different spatial arrangement of atoms.
[(1R,5R)-3,3,5-trimethylcyclohexanol]: The alcohol precursor used in the synthesis of the acetate ester.
[(1R,5R)-3,3,5-trimethylcyclohexanone]: The oxidized form of the compound
The uniqueness of this compound lies in its pleasant aroma and its versatility in various applications, particularly in the fragrance and flavor industry .
Propriétés
Numéro CAS |
24691-16-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
Clé InChI |
OIVWFAFCHQDCCG-SCZZXKLOSA-N |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C |
SMILES isomérique |
C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C |
SMILES canonique |
CC1CC(CC(C1)(C)C)OC(=O)C |
Key on ui other cas no. |
24691-16-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1582758.png)









![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)



